molecular formula C22H21N3O2 B2933981 10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902019-14-1

10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2933981
CAS No.: 902019-14-1
M. Wt: 359.429
InChI Key: YWFDBANATYHPPY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline scaffold with dione functionalities at positions 4 and 3. The substituents—10-methyl, 3-propyl, and 2-(o-tolyl)—impart distinct electronic and steric properties. Such derivatives are synthesized via multicomponent reactions involving aldehydes, dimedone, and aminopyrimidines, often catalyzed by acidic or organic catalysts under mild conditions . Their structural complexity and tunable substituents make them valuable in medicinal chemistry, particularly for antifungal, antitumor, and redox-modulating applications .

Properties

IUPAC Name

10-methyl-2-(2-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-4-13-25-20(15-10-6-5-9-14(15)2)23-21-18(22(25)27)19(26)16-11-7-8-12-17(16)24(21)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDBANATYHPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-Methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the pyrimidoquinoline class. This compound exhibits a unique structural configuration characterized by a pyrimidine ring fused with a quinoline moiety. Its molecular formula is C18H18N3O2C_{18}H_{18}N_{3}O_{2}, with a molecular weight of approximately 306.35 g/mol. The presence of various substituents such as methyl, propyl, and o-tolyl groups enhances its chemical properties and potential biological activities.

Biological Activities

Research indicates that derivatives of pyrimido[4,5-b]quinoline, including this compound, exhibit a wide range of biological activities:

  • Antitumor : These compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial : They possess significant activity against various bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation.
  • Antiviral : Certain studies suggest efficacy against viral infections.

The following table summarizes the biological activities associated with similar compounds:

Activity Description
AntitumorInhibition of cancer cell growth and induction of apoptosis.
AntimicrobialEffective against bacteria such as E. coli and fungi like Candida species.
Anti-inflammatoryReduction in inflammatory markers in vitro and in vivo models.
AntiviralInhibition of viral replication in cell cultures.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The structure allows for binding to DNA, potentially disrupting replication processes.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and immune responses.

Case Studies

Several studies have evaluated the biological activity of pyrimido[4,5-b]quinoline derivatives:

  • Antitumor Activity Study :
    • A study demonstrated that derivatives showed significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
  • Antifungal Activity Assessment :
    • A compound structurally similar to 10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline was tested against Candida albicans, showing MIC values ranging from 1–4 μg/mL .
  • Anti-inflammatory Effects :
    • Research indicated that certain derivatives reduced pro-inflammatory cytokines in macrophage models by inhibiting NF-kB signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through multi-component reactions involving aromatic aldehydes, dimedone, and amino-pyrimidines under various catalytic conditions . This method is advantageous due to high yields and reduced reaction times.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimido[4,5-b]quinoline derivatives vary in substituents and dione positions, leading to divergent biological and chemical profiles:

Compound Name Substituents Dione Positions Key Properties/Activities Synthesis Method Reference
Target Compound 10-Me, 3-Pr, 2-(o-tolyl) 4,5(3H,10H) Antifungal, molecular CYP51 binding Multicomponent reaction with Fe3O4@SiO2
5-Deazaflavin (Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione) 10-alkyl, 3-alkyl 2,4(3H,10H) Redox activity, antitumor (IC50 ~2.2 μM) Cyclization with polyfluorocarboxylic acids
7-Nitro-10-octyl-3-phenyl derivative 10-octyl, 3-phenyl, 7-nitro 2,4(3H,10H) Apoptosis inhibition (IC50 2.2 μM) Substitution and cyclization
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio) 5-(4-iPrPh), 2-(4-NO2Benzylthio) 4,6(3H,5H) Not reported Three-component reaction
3-Methyl-10-ethyl derivative 10-Et, 3-Me 2,4(3H,10H) Fluorescent probe, cell imaging Alkylation of isatoic anhydrides

Key Observations :

  • 2,4-Diones exhibit NAD+-like redox behavior, while 4,5-diones may favor antifungal activity via CYP51 binding .
  • Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., 10-octyl in ) enhance lipophilicity and membrane penetration but reduce solubility. The target’s 3-propyl and 10-methyl balance these properties. Electron-Withdrawing Groups: Nitro (e.g., in ) or trifluoromethyl groups (as in ) increase electrophilicity, enhancing reactivity toward nucleophiles.

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